5-(2,4-Dimethylphenyl)-1,3-oxazole-4-carboxylic acid
Description
5-(2,4-Dimethylphenyl)-1,3-oxazole-4-carboxylic acid is a heterocyclic compound featuring an oxazole ring substituted at the 5-position with a 2,4-dimethylphenyl group and a carboxylic acid moiety at the 4-position.
Properties
CAS No. |
89205-05-0 |
|---|---|
Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
5-(2,4-dimethylphenyl)-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C12H11NO3/c1-7-3-4-9(8(2)5-7)11-10(12(14)15)13-6-16-11/h3-6H,1-2H3,(H,14,15) |
InChI Key |
LRRZGSGEUOXNDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(N=CO2)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dimethylphenyl)oxazole-4-carboxylic acid typically involves the cyclodehydration of β-hydroxy amides. One common method is the use of reagents such as Deoxo-Fluor® to effect the cyclization of β-hydroxy amides to oxazolines, followed by oxidation to the corresponding oxazoles using manganese dioxide (MnO₂) under flow conditions . The reaction conditions are generally mild, and the process can be carried out at room temperature.
Industrial Production Methods
Industrial production of oxazole derivatives, including 5-(2,4-Dimethylphenyl)oxazole-4-carboxylic acid, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The scalability of the synthesis is crucial for meeting the demands of pharmaceutical and chemical industries .
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Dimethylphenyl)oxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring or the carboxylic acid group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the oxazole ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide (MnO₂) is commonly used for the oxidation of oxazolines to oxazoles.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like bromine (Br₂) or chlorine (Cl₂) can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that oxazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 5-(2,4-Dimethylphenyl)-1,3-oxazole-4-carboxylic acid can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro assays demonstrated that these compounds effectively target cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the micromolar range .
Enzyme Inhibition
This compound has also been investigated for its ability to inhibit cytochrome P450 enzymes, particularly CYP3A4. The inhibition of CYP3A4 is significant because this enzyme is involved in the metabolism of many drugs. Studies have quantified the direct inhibition and mechanism-based inhibition (MBI) effects of various oxazole derivatives, indicating that modifications in the chemical structure can enhance or reduce enzyme inhibition .
Anti-inflammatory Properties
Another area of application is in anti-inflammatory drug development. Compounds with oxazole rings have shown promise in modulating inflammatory pathways, potentially leading to new treatments for diseases characterized by chronic inflammation .
Agricultural Science
Pesticidal Activity
this compound and its derivatives have been explored for their pesticidal properties. Research indicates that these compounds can act as effective fungicides or insecticides. Field trials have demonstrated their efficacy against common agricultural pests and pathogens, suggesting potential applications in crop protection .
Material Science
Polymer Chemistry
The incorporation of oxazole derivatives into polymer matrices has been studied for enhancing material properties. For example, the addition of this compound into polymer blends has been shown to improve thermal stability and mechanical strength. This makes it a candidate for applications in high-performance materials used in electronics and automotive industries .
Case Studies
Mechanism of Action
The mechanism of action of 5-(2,4-Dimethylphenyl)oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis or metabolic pathways. In medicinal applications, it may act on specific enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
*Inferred data based on structural analogs.
Biological Activity
5-(2,4-Dimethylphenyl)-1,3-oxazole-4-carboxylic acid is an organic compound belonging to the oxazole family, characterized by a five-membered heterocyclic ring containing nitrogen and oxygen. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its unique structural features, including a 2,4-dimethylphenyl substituent and a carboxylic acid group, contribute to its reactivity and interactions with biological targets.
Structural Characteristics
The molecular formula of this compound is CHNO, with a molecular weight of approximately 217.22 g/mol. The presence of the dimethyl groups enhances its lipophilicity, potentially influencing its biological activity and pharmacokinetics.
Antimicrobial Properties
Preliminary studies have indicated that this compound exhibits antimicrobial activity. Interaction studies suggest that it may inhibit enzymes involved in inflammatory processes and microbial growth. For instance, the compound has shown potential against various Gram-positive bacteria and drug-resistant strains .
Enzyme Inhibition
The compound's carboxylic acid group allows it to participate in typical reactions such as esterification and amidation. Additionally, studies have suggested that it may act as an inhibitor for certain enzymes like xanthine oxidase and α-glucosidase, which are relevant in metabolic disorders and inflammation .
Study 1: Antibacterial Activity
A study investigated the antibacterial properties of various oxazole derivatives, including this compound. Results indicated that the compound inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA) strains at sub-micromolar concentrations.
Study 2: Anticancer Evaluation
In another study focusing on related oxazole derivatives, compounds were tested against Caco-2 (colorectal cancer) and A549 (lung cancer) cell lines. The findings revealed that modifications to the oxazole structure significantly influenced cytotoxicity profiles. While direct data on this compound were not available, the trends suggest potential effectiveness in anticancer applications based on structural similarities .
Data Summary
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(2,4-Dimethylphenyl)-1,3-oxazole-4-carboxylic acid, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted phenyl precursors with oxazole intermediates. For example, similar oxazole-carboxylic acids are prepared using Vilsmeier–Haack formylation (for aldehyde intermediates) followed by cyclization with hydroxylamine derivatives . Optimization involves adjusting catalysts (e.g., palladium for cross-coupling reactions), solvent systems (DMF or toluene), and temperature gradients to improve yields (typically 60–80% under inert atmospheres) . Purity is enhanced via recrystallization from ethanol/water mixtures.
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR : - and -NMR confirm substituent positions (e.g., dimethylphenyl protons at δ 2.2–2.5 ppm; oxazole ring protons at δ 7.8–8.2 ppm) .
- IR : Carboxylic acid C=O stretch (~1700 cm) and oxazole C=N absorption (~1600 cm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 248.08) .
- HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .
Q. What initial biological screening assays are appropriate for evaluating its bioactivity?
- Methodological Answer :
- Antimicrobial : Broth microdilution assays against E. coli and S. aureus (MIC determination) .
- Enzyme Inhibition : Fluorescence-based assays targeting cyclooxygenase-2 (COX-2) or kinases, given structural similarity to known inhibitors .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the 2,4-dimethylphenyl group in bioactivity?
- Methodological Answer :
- Synthesize analogs with substituent variations (e.g., 4-methoxyphenyl, 3-fluorophenyl) and compare activity .
- Use computational docking (AutoDock Vina) to model interactions between the dimethylphenyl group and hydrophobic enzyme pockets .
- Correlate logP values (measured via HPLC) with membrane permeability trends .
Q. What strategies resolve discrepancies in spectral data between synthesized batches?
- Methodological Answer :
- Impurity Profiling : LC-MS/MS identifies byproducts (e.g., uncyclized intermediates or regioisomers) .
- Crystallography : Single-crystal X-ray diffraction confirms regiochemistry of the oxazole ring .
- Reaction Monitoring : In situ FTIR tracks intermediate formation to optimize reaction time and minimize side products .
Q. Which computational methods predict the compound’s reactivity or target interactions?
- Methodological Answer :
- DFT Calculations : Gaussian09 models electron density to predict nucleophilic/electrophilic sites for derivatization .
- Molecular Dynamics Simulations : GROMACS simulates binding stability with COX-2 over 100 ns trajectories .
- QSAR Modeling : Use MOE or Schrödinger to correlate substituent electronic parameters (Hammett σ) with bioactivity .
Q. How to design experiments to confirm the carboxylic acid group’s role in bioactivity?
- Methodological Answer :
- Derivatization : Synthesize methyl ester or amide analogs and compare activity loss/gain .
- pH-Dependent Studies : Measure solubility and activity at physiological pH (7.4) vs. acidic conditions (pH 5.0) to assess ionization effects .
- Chelation Assays : Test metal-binding potential (e.g., with Zn) via UV-Vis titration .
Data Contradiction Analysis
- Synthetic Yield Variability : Discrepancies in yields (50–90%) may arise from trace moisture in cyclization steps; strict anhydrous conditions (e.g., molecular sieves) are critical .
- Biological Activity Conflicts : Inconsistent MIC values across studies could stem from differences in bacterial strains or assay protocols. Standardize using CLSI guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
